5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
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Overview
Description
5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound with a complex structure that includes a naphthalene core substituted with methoxy, dimethyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative, followed by acetylation to introduce the acetate group . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A compound with a similar methoxy and dimethyl substitution pattern.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: A compound with a similar naphthalene core and methoxy substitution.
Uniqueness
5-Methoxy-3,8-dimethyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
137932-81-1 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(5-methoxy-3,8-dimethyl-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C15H14O5/c1-7-5-6-10(19-4)12-11(7)14(18)15(20-9(3)16)8(2)13(12)17/h5-6H,1-4H3 |
InChI Key |
LTCPUBPDVJKSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=O)C(=C(C2=O)OC(=O)C)C |
Origin of Product |
United States |
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